Zendusortide

Description

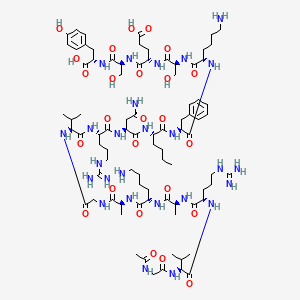

Structure

2D Structure

Properties

CAS No. |

2098662-44-1 |

|---|---|

Molecular Formula |

C85H138N26O25 |

Molecular Weight |

1924.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C85H138N26O25/c1-9-10-22-52(73(125)105-58(37-49-20-12-11-13-21-49)77(129)101-54(24-15-17-34-87)75(127)108-61(42-112)79(131)102-57(31-32-66(119)120)76(128)109-62(43-113)80(132)107-60(83(135)136)38-50-27-29-51(115)30-28-50)100-78(130)59(39-63(88)116)106-74(126)56(26-19-36-94-85(91)92)104-82(134)68(45(4)5)111-65(118)41-96-69(121)46(6)97-71(123)53(23-14-16-33-86)99-70(122)47(7)98-72(124)55(25-18-35-93-84(89)90)103-81(133)67(44(2)3)110-64(117)40-95-48(8)114/h11-13,20-21,27-30,44-47,52-62,67-68,112-113,115H,9-10,14-19,22-26,31-43,86-87H2,1-8H3,(H2,88,116)(H,95,114)(H,96,121)(H,97,123)(H,98,124)(H,99,122)(H,100,130)(H,101,129)(H,102,131)(H,103,133)(H,104,134)(H,105,125)(H,106,126)(H,107,132)(H,108,127)(H,109,128)(H,110,117)(H,111,118)(H,119,120)(H,135,136)(H4,89,90,93)(H4,91,92,94)/t46-,47-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-/m0/s1 |

InChI Key |

HKLIGBPHNLVCGT-AZTKDAFSSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)C |

Canonical SMILES |

CCCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Zendusortide Activity

SORT1 Receptor-Mediated Internalization of Zendusortide

The initial and most critical step in this compound's mechanism of action is its recognition and internalization by cancer cells through the SORT1 receptor.

Specificity and Kinetics of TH19P01 Peptide Interaction with SORT1

The TH19P01 peptide is the component of this compound that specifically targets the SORT1 receptor. theratech.com SORT1, a transmembrane glycoprotein, is found to be highly expressed in a variety of solid tumors, including ovarian, endometrial, and triple-negative breast cancers, compared to normal healthy tissues. drugdiscoveryonline.comaacrjournals.orgaacrjournals.org This differential expression makes it an attractive target for delivering cytotoxic payloads directly to malignant cells. ascopubs.org

The interaction is highly specific; studies have demonstrated that the binding and uptake of the TH19P01 peptide are significantly reduced when the SORT1 receptor is silenced using siRNA. aacrjournals.orgnih.gov Furthermore, the uptake of a fluorescently labeled version of the peptide (Alexa488-TH19P01) was competitively inhibited by known SORT1 ligands like neurotensin (B549771) and progranulin, confirming a preferential, SORT1-mediated uptake process. aacrjournals.orgnih.govaacrjournals.org This receptor-mediated process is rapid, with an estimated internalization half-life of less than four minutes, facilitating the swift uptake of the conjugate into the cancer cell. ascopubs.org

Endosomal/Lysosomal Trafficking and Intracellular Accumulation of this compound

Following the binding of the TH19P01 peptide to the SORT1 receptor on the cell surface, the entire this compound-SORT1 complex is internalized via receptor-mediated endocytosis. theratech.comaacrjournals.org This process involves the budding of the cell membrane to form vesicles called endosomes, which carry the conjugate into the cell's interior.

Fluorescence microscopy studies have tracked the intracellular journey of this compound. Within 30 minutes of internalization in MDA-MB-231 breast cancer cells, the conjugate was observed to co-localize with Rab-7, a marker for late endosomes, and LAMP-1, a marker for lysosomes. aacrjournals.orgresearchgate.net This indicates that this compound is trafficked through the endosomal pathway, ultimately accumulating in the lysosomes, which are the primary degradative compartments within a cell. aacrjournals.orgresearchgate.netmdpi.com

Intracellular Payload Release and Biological Cascade Initiation

Once inside the lysosome, the cytotoxic payload must be released from the peptide to exert its anticancer effects.

Cleavable Linker Design and Cytotoxic Payload (Docetaxel) Liberation

This compound incorporates a cleavable linker that connects the TH19P01 peptide to docetaxel (B913). theratech.compatsnap.com This linker is designed to be stable in the neutral pH of the bloodstream, limiting the premature release of docetaxel and reducing off-target toxicity. drugdiscoveryonline.com However, upon reaching the acidic environment of the lysosome, the linker is enzymatically cleaved, liberating the docetaxel payload directly inside the cancer cell. drugdiscoveryonline.comadcreview.com This targeted release mechanism leads to higher intracellular concentrations of the cytotoxic agent compared to the administration of unconjugated docetaxel alone. larvol.com

Modulation of Microtubule Dynamics and Cell Cycle Progression by Released Docetaxel

The liberated docetaxel is a potent member of the taxane (B156437) family of chemotherapeutic drugs. patsnap.com Its primary target within the cell is the microtubule network. nih.gov Microtubules are dynamic protein structures, composed of α- and β-tubulin subunits, that are crucial for various cellular functions, most notably for the formation of the mitotic spindle during cell division (mitosis). patsnap.comnih.gov

Docetaxel binds to the β-tubulin subunit of the microtubules. patsnap.comtandfonline.com This binding stabilizes the microtubules, promoting their polymerization and, crucially, preventing their depolymerization. patsnap.comsmpdb.ca This action disrupts the normal dynamic instability required for proper microtubule function. The resulting non-functional microtubule bundles interfere with the mitotic spindle, causing a blockage in the cell cycle, typically at the G2/M phase. nih.govresearchgate.net This mitotic arrest prevents the cancer cells from successfully completing division. nih.gov

Mechanisms of Cancer Cell Apoptosis and Senescence Induction by this compound

The disruption of the cell cycle by the released docetaxel ultimately triggers cellular programs leading to the death or permanent growth arrest of the cancer cell.

Preclinical studies have shown that this compound is effective at inducing both apoptosis (programmed cell death) and senescence (irreversible growth arrest) in cancer cells. nih.govresearchgate.netfrontiersin.org In vitro experiments on B16-F10 melanoma cells demonstrated that this compound treatment led to a significant increase in markers for both apoptosis and senescence. nih.govfrontiersin.org The sustained mitotic arrest caused by docetaxel is a powerful signal that can activate intrinsic apoptotic pathways, often involving the activation of caspases like caspase-3. nih.govresearchgate.net

Table 1: In Vitro Anti-Proliferative Activity of this compound (TH1902) vs. Docetaxel

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. Lower values indicate higher potency.

| Cell Line | Cancer Type | This compound (TH1902) IC50 (nM) | Docetaxel IC50 (nM) | Source |

| SK-MEL-28 | Melanoma | ~10 | ~20 | researchgate.netfrontiersin.org |

| B16-F10 | Melanoma | ~20 | ~40 | researchgate.netfrontiersin.org |

Overcoming Cellular Resistance Mechanisms: Implications for this compound Efficacy

This compound, a first-in-class peptide-drug conjugate (PDC), has demonstrated a noteworthy ability in preclinical and clinical settings to circumvent several critical mechanisms of cellular resistance that commonly limit the efficacy of conventional chemotherapies. This capacity is integral to its potent anti-tumor activity, particularly in heavily pretreated patient populations and in tumors refractory to standard therapies. The multifaceted approach by which this compound counters resistance involves bypassing drug efflux pumps, targeting cancer stem cells (CSCs), inhibiting vasculogenic mimicry (VM), and modulating the tumor microenvironment.

A primary mechanism of acquired drug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). These transporters actively pump chemotherapeutic agents out of the cell, reducing the intracellular drug concentration and thereby diminishing cytotoxic effects. This compound is engineered to overcome this challenge. adcreview.compharmacytimes.com As a PDC, it targets the sortilin (SORT1) receptor, which is highly expressed on the surface of various cancer cells and is associated with aggressive disease and poor prognosis. theratech.com Upon binding to SORT1, this compound is rapidly internalized into the cancer cell via endocytosis. pharmacytimes.comaacrjournals.org This receptor-mediated uptake allows the conjugate to bypass the MDR1 efflux pump, which is located on the cell membrane. pharmacytimes.comfrontiersin.org Once inside the cell, the linker is cleaved, releasing the potent docetaxel payload directly within the tumor cell, leading to high intracellular concentrations and subsequent cell death. adcreview.com This mechanism of entry is a significant advantage over free docetaxel, which is a known substrate for the MDR1 pump.

Preclinical studies have consistently shown that this compound's unique mechanism of action allows it to effectively target and eliminate chemotherapy-resistant cancer stem cells. adcreview.comtheratech.com CSCs are a subpopulation of tumor cells with self-renewal capabilities that are often implicated in tumor recurrence, metastasis, and resistance to conventional cancer therapies. nih.gov this compound has been shown to induce apoptosis and cell-cycle arrest in these otherwise resilient cell populations. frontiersin.orgdrugdiscoveryonline.com By eradicating CSCs, this compound has the potential to produce more durable and sustained tumor regressions.

Furthermore, this compound has been observed to inhibit vasculogenic mimicry (VM), a process by which aggressive tumor cells form their own vascular-like channels to ensure blood supply, independent of endothelial-cell-lined blood vessels. adcreview.compharmacytimes.comnih.gov VM is associated with high-grade tumors and poor patient outcomes, and it represents a mechanism of resistance to anti-angiogenic therapies. nih.gov By disrupting this process, this compound can impede tumor growth and survival in a manner distinct from traditional anti-angiogenic agents. drugdiscoveryonline.com

Recent research has also illuminated the immunomodulatory properties of this compound, which contribute to its efficacy in overcoming resistance. frontiersin.org Studies have demonstrated that this compound can induce immune cell infiltration into the tumor microenvironment, even in immunologically "cold" tumors that are typically unresponsive to immunotherapy. theratech.comfrontiersin.org Specifically, an increase in tumor-infiltrating lymphocytes, such as CD8+ T cells, and tumor-associated macrophages has been observed following treatment with this compound. frontiersin.orgnih.gov This is complemented by the activation of the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway, a key component of the innate immune system that can lead to an anti-tumor immune response. theratech.comfrontiersin.orgnih.gov The activation of this pathway, along with the increased presence of cytotoxic T cells and natural killer cells, suggests that this compound can convert a non-immunogenic tumor into one that is susceptible to immune-mediated killing. frontiersin.orgnih.gov This was further evidenced in preclinical models where the combination of this compound with an anti-PD-L1 checkpoint inhibitor resulted in significantly increased tumor growth inhibition and median survival. oncozine.com

The clinical implications of these resistance-overcoming mechanisms are significant. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for the treatment of patients with SORT1-positive recurrent advanced solid tumors that are refractory to standard therapy, acknowledging its potential to address a critical unmet medical need. adcreview.comtheratech.com Data from a Phase 1 clinical trial in patients with advanced solid tumors, many of whom were heavily pretreated, have shown durable disease stabilization, with some patients experiencing clinical benefit long after treatment discontinuation. pharmacytimes.comtheratech.com

Interactive Data Table: this compound's Mechanisms for Overcoming Cellular Resistance

| Resistance Mechanism | This compound's Counter-Mechanism | Supporting Preclinical/Clinical Findings |

| MDR1 (P-gp) Efflux Pump | Bypasses the pump via rapid, SORT1-mediated endocytosis. adcreview.compharmacytimes.com | The conjugate is internalized, delivering the docetaxel payload directly inside the cancer cell, thus avoiding expulsion by the membrane-bound pump. pharmacytimes.com |

| Cancer Stem Cells (CSCs) | Induces apoptosis and cell-cycle arrest in chemo-resistant CSCs. theratech.comfrontiersin.org | Preclinical studies demonstrate the efficient targeting and killing of CSCs, which are a key driver of tumor recurrence and resistance. drugdiscoveryonline.com |

| Vasculogenic Mimicry (VM) | Inhibits the formation of tumor cell-derived vascular channels. adcreview.compharmacytimes.com | By disrupting VM, this compound can cut off an alternative blood supply to the tumor, hindering its growth and survival. drugdiscoveryonline.com |

| Immune Evasion | Modulates the tumor microenvironment by inducing immune cell infiltration and activating the cGAS/STING pathway. theratech.comfrontiersin.org | Increased presence of CD8+ T cells and activation of innate immunity pathways render "cold" tumors susceptible to immune attack. nih.gov Combination with anti-PD-L1 therapy shows synergistic effects. oncozine.com |

Preclinical Efficacy and Pharmacodynamic Investigations of Zendusortide

In Vitro Characterization of Anticancer Activity

Laboratory-based studies have been crucial in elucidating the fundamental anticancer properties of Zendusortide at the cellular level. These investigations have focused on its ability to inhibit cancer cell growth and spread in cell lines that express the SORT1 receptor.

The antiproliferative activity of this compound has been evaluated in SORT1-positive melanoma cell lines. nih.gov Studies comparing this compound with its parent drug, docetaxel (B913), demonstrated its potent effects on inhibiting cell proliferation. nih.gov In human SK-MEL-28 and murine B16-F10 melanoma cells, this compound was shown to inhibit cell growth and trigger apoptosis (programmed cell death) and senescence (a state of irreversible growth arrest). nih.govnih.gov

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for both this compound and docetaxel in these cell lines. The results indicated that the conjugation to the peptide did not compromise the cytotoxic payload's intrinsic activity. nih.gov In the human SK-MEL-28 cells, the IC50 of this compound was 0.38 nM, comparable to docetaxel's 0.39 nM. nih.gov A similar trend was observed in the murine B16-F10 cell line. nih.gov

| Cell Line | Compound | IC50 (nM) |

|---|---|---|

| SK-MEL-28 (Human) | This compound | 0.38 |

| Docetaxel | 0.39 |

Beyond inhibiting proliferation, the ability of a cancer therapy to prevent cell migration is critical in combating metastasis. This compound has demonstrated potent anti-migratory activities in preclinical models. oncozine.com In studies using triple-negative breast cancer (TNBC)-derived MDA-MB-231 cells, the docetaxel-peptide conjugate exerted strong antimigratory effects. oncozine.com

Further research has shown that this compound can inhibit vasculogenic mimicry (VM), a process where aggressive cancer cells form vessel-like networks, contributing to tumor perfusion and metastasis. nih.gov In both ovarian ES-2 clear cell carcinoma and TNBC-derived MDA-MB-231 cell models, this compound was found to have a dual anticancer activity by targeting both cell migration and VM. nih.gov

In Vivo Assessment in Syngeneic and Xenograft Tumor Models

Following promising in vitro results, the efficacy of this compound was evaluated in animal models to understand its therapeutic potential in a more complex biological system. These studies utilized both xenograft models, where human tumor cells are implanted in immunocompromised mice, and syngeneic models, which use mouse tumor cells in immunocompetent mice, allowing for the study of interactions with the immune system. nih.govfrontiersin.org

In a murine xenograft model using human TNBC-derived MDA-MB-231 cells, this compound demonstrated significant and sustained antitumor activity. nih.govnih.gov Weekly administration of this compound led to complete and sustained tumor regression for over 40 days after the final treatment. oncozine.comnih.govnih.gov In a direct comparison, docetaxel administered at its maximally tolerated dose only inhibited tumor growth by approximately half, highlighting the superior efficacy of the targeted conjugate. oncozine.com These findings underscore the potential of this compound in treating SORT1-positive TNBC. oncozine.comresearchgate.net

The preclinical efficacy of this compound has also been confirmed in other SORT1-positive cancer types. nih.gov Studies in immunocompromised animal models showed that this compound was effective against several human xenograft models, including those for ovarian and endometrial cancer. nih.gov While detailed data on the extent of tumor inhibition in these specific models is less reported than for TNBC, the findings were significant enough to support further investigation. nih.govpharmacytimes.com Clinical data from a Phase 1 trial later showed early signals of efficacy in patients with ovarian and endometrial cancers, consistent with the preclinical evidence. theratech.com

The use of a syngeneic B16-F10 melanoma model in immunocompetent mice allowed for the assessment of this compound's interaction with the immune system. nih.govfrontiersin.org In this model, this compound administered as a single agent demonstrated superior tumor growth inhibition compared to docetaxel. nih.govfrontiersin.org

Furthermore, the combination of this compound with an anti-PD-L1 checkpoint inhibitor was investigated. oncozine.com This combination therapy resulted in a significant increase in tumor growth inhibition and median survival compared to either agent used alone. oncozine.comfrontiersin.org The superior anticancer activity was attributed, in part, to the modulation of infiltrating immune cells within the tumor microenvironment. oncozine.com

| Treatment Group | Median Survival (Days) |

|---|---|

| Anti-PD-L1 alone | 2.5 |

| This compound alone | 12.5 |

| This compound / Anti-PD-L1 Combination | 21 |

Immunomodulatory Effects of this compound within the Tumor Microenvironment

Preclinical investigations have revealed that this compound (also known as TH1902) possesses significant immunomodulatory properties that contribute to its antitumor activity. oncozine.comnih.gov These effects extend beyond direct cytotoxicity to cancer cells, actively reshaping the immune landscape of the tumor microenvironment (TME). oncozine.com Analysis of tumor models has shown that this compound can initiate a robust antitumor immune response, a critical factor in achieving durable cancer regression. nih.govbiospace.com

Activation of the cGAS/STING Pathway and Downstream Signaling

A key mechanism underlying the immunomodulatory effects of this compound is its ability to activate the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway. oncozine.combiospace.com This pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, often a signal of cellular stress, damage, or viral infection, and triggers an immune response.

In a preclinical study using a triple-negative breast cancer-derived xenograft model, immunohistochemistry analysis revealed high staining for STING, a central regulator in the cancer-immunity cycle, in tumors treated with this compound. oncozine.combiospace.com Further in vitro experiments on B16-F10 melanoma cells confirmed that this compound induces several downstream effectors of the cGAS/STING pathway. oncozine.comnih.govnih.gov This activation is believed to be a key initiator of the subsequent inflammatory response within the tumor, contributing to a bystander effect that complements the direct cell-killing action of the drug conjugate. nih.gov

Induction of Immune Cell Infiltration (e.g., Lymphocytes, Macrophages, Natural Killer Cells, Cytotoxic T Cells)

This compound treatment has been demonstrated to promote a significant influx of various immune cell populations into the tumor microenvironment. oncozine.combiospace.com In a murine B16-F10 melanoma syngeneic tumor model, administration of this compound led to a net increase in the infiltration of CD45+ leukocytes. oncozine.com This included notable increases in tumor-infiltrating lymphocytes and tumor-associated macrophages. oncozine.combiospace.com

Furthermore, this compound treatment elevates the activity of cytotoxic immune cells. oncozine.com Studies have recorded increased staining of perforin, granzyme B, and caspase-3 within the tumor, which are indicative of heightened cytotoxic T cell and Natural Killer (NK) cell activity. oncozine.com This suggests that this compound not only recruits immune cells to the tumor site but also enhances their functional capacity to eliminate cancer cells. oncozine.com

Table 1: Observed Immunomodulatory Effects of this compound in Preclinical Models

| Immune Cell / Marker | Observed Effect | Indication | Source |

|---|---|---|---|

| CD45+ Leukocytes | Net increase in infiltration | General immune cell recruitment | oncozine.com |

| Tumor-Infiltrating Lymphocytes | Marked increase in infiltration | Adaptive immune response | biospace.com |

| Tumor-Associated Macrophages | Marked increase in infiltration | Innate immune response and antigen presentation | biospace.com |

| Perforin / Granzyme B | Increased staining | Enhanced Cytotoxic T Cell and NK Cell activity | oncozine.com |

| Caspase-3 | Increased staining | Induction of apoptosis by immune cells | oncozine.com |

Reversal of Immune-Excluded ("Cold") Tumor Phenotypes

Tumors are often categorized as immunologically "hot" or "cold". nih.gov "Hot" tumors are characterized by high T-cell infiltration and are generally more responsive to immunotherapies. oncozine.comnih.gov In contrast, "cold" or immune-excluded tumors lack significant immune cell infiltration, making them difficult to treat with immunotherapy drugs. oncozine.combiospace.com

Preclinical evidence strongly suggests that this compound can help convert these non-immunogenic "cold" tumors into "hot" tumors. oncozine.combiospace.com In the B16-F10 melanoma model, which is known to be an immune-excluded tumor type, treatment with this compound enabled widespread immune cell infiltration. oncozine.comnih.govbiospace.com By circumventing the immune-excluded character of these tumors, this compound makes them more visible and susceptible to the host's immune system, thereby creating a more favorable environment for combination immunotherapy approaches. oncozine.comnih.gov

Preclinical Combination Strategies with this compound

The immunomodulatory properties of this compound make it a promising candidate for combination therapies, aiming to create synergistic antitumor effects. oncozine.com Preclinical studies have explored its efficacy when combined with both immune checkpoint inhibitors and conventional chemotherapeutics.

Synergistic Antitumor Effects with Immune Checkpoint Inhibitors (e.g., Anti-PD-L1)

Given this compound's ability to induce immune infiltration and upregulate the expression of PD-L1, combining it with immune checkpoint inhibitors (CPIs) is a rational strategy. oncozine.comnih.gov Preclinical studies combining this compound with an anti-PD-L1 antibody have demonstrated significant synergistic effects. oncozine.combiospace.com

In the B16-F10 syngeneic model, which is typically resistant to anti-PD-L1 monotherapy, the combination of this compound and an anti-PD-L1 inhibitor led to significantly increased tumor growth inhibition and a notable increase in median animal survival compared to either agent alone. oncozine.comnih.govbiospace.com These results suggest that this compound can sensitize previously unresponsive "cold" tumors to the effects of checkpoint blockade, potentially expanding the utility of these immunotherapies. oncozine.combiospace.com

Table 2: Efficacy of this compound in Combination with Anti-PD-L1 in B16-F10 Model

| Treatment Group | Median Survival (Days) | Outcome | Source |

|---|---|---|---|

| Anti-PD-L1 alone | 2.5 | Ineffective in this model | biospace.com |

| This compound alone | 12.5 | Moderate efficacy | biospace.com |

| This compound + Anti-PD-L1 | 21 | Significant increase in survival; synergistic effect | biospace.com |

Enhanced Efficacy in Combination with Conventional Chemotherapeutics (e.g., Carboplatin)

This compound has also been evaluated in combination with standard-of-care chemotherapy agents. biospace.com In preclinical xenograft models of SORT1-positive ovarian and endometrial cancers, the combination of this compound with carboplatin (B1684641) was investigated. biospace.com

The study found that the combination of this compound and carboplatin demonstrated superior efficacy in inhibiting tumor growth compared to combinations of standard taxanes (like paclitaxel (B517696) or docetaxel) with carboplatin. biospace.com These findings indicate that this compound not only works effectively as a monotherapy but can also enhance the therapeutic outcomes of conventional chemotherapy regimens in relevant gynecological cancer models. biospace.com

Structure Activity Relationship Sar and Rational Design of Zendusortide

Elucidation of the TH19P01 Peptide Structural Determinants for SORT1 Binding

The targeting component of zendusortide is the proprietary peptide TH19P01, which is designed to bind with high affinity to the SORT1 receptor. mdpi.comfrontiersin.org SORT1, a transmembrane protein, is involved in protein trafficking and is overexpressed in a variety of cancers, including ovarian, endometrial, and triple-negative breast cancer, making it an attractive target for directed cancer therapy. nih.govmdpi.comfirstwordpharma.com High expression of SORT1 has been correlated with decreased survival in patients with triple-negative breast cancer. nih.gov

The design of TH19P01 leverages the natural ligand-binding function of SORT1. nih.gov Research has demonstrated that TH19P01 competes with known SORT1 ligands, such as neurotensin (B549771) and progranulin, for binding to the receptor. nih.govmdpi.com This competitive binding indicates that TH19P01 effectively occupies the ligand-binding site on SORT1. The internalization of a fluorescently labeled version of the TH19P01 peptide was significantly reduced in the presence of excess unlabeled TH19P01 or neurotensin, confirming the specific, receptor-mediated uptake. mdpi.com Furthermore, siRNA-mediated silencing of SORT1 in cancer cell lines led to a substantial decrease in the uptake of the TH19P01 peptide, highlighting the essential role of SORT1 in the internalization process. nih.govmdpi.com The binding of the peptide to SORT1-expressing cells was found to be saturable, a characteristic of specific receptor-ligand interactions. nih.gov

Impact of Linker Chemistry on Conjugate Stability and Payload Delivery

A critical component of this compound's design is the linker that connects the TH19P01 peptide to the docetaxel (B913) payload. firstwordpharma.comglobenewswire.combiospace.com This linker is a cleavable succinyl linker, an ester-based linkage that is designed to be stable in the bloodstream but is hydrolyzed under the acidic conditions of the intracellular environment of cancer cells, such as in lysosomes. ascopubs.orgacs.org

The stability of the linker is crucial for preventing the premature release of the cytotoxic payload into systemic circulation, which could lead to off-target toxicity. biopharminternational.com Pharmacokinetic (PK) data from a Phase 1 clinical trial showed that the plasma concentration of free docetaxel was significantly lower than that of the conjugated this compound. ascopubs.org The ratio of free docetaxel to this compound exposure (AUC) was less than 1% up to a certain dose, suggesting that the majority of docetaxel remains conjugated to the peptide in circulation. globenewswire.comtheratech.com This indicates a stable linkage in the bloodstream. The pH-sensitive nature of the ester linkage allows for the targeted release of docetaxel once the PDC has been internalized into the acidic compartments of the cancer cells. acs.org

Optimization of Docetaxel Conjugation for Enhanced Biological Activity

This compound consists of two molecules of the well-established cytotoxic agent docetaxel attached to the TH19P01 peptide. ascopubs.orgmdpi.com The conjugation strategy was optimized to ensure that the anticancer properties of docetaxel were maximized upon delivery to SORT1-positive cancer cells. nih.govnih.gov

In vitro studies have demonstrated that this compound (TH1902) has potent antiproliferative and antimigratory activities against various cancer cell lines. nih.govnih.govpatsnap.com The conjugate triggered more rapid and potent apoptotic cell death compared to unconjugated docetaxel in triple-negative breast cancer cells. nih.govnih.gov The anticancer effects of this compound were reversible by the addition of SORT1 ligands or by silencing the SORT1 gene, confirming that its activity is dependent on the targeted delivery system. nih.govnih.gov In addition to its direct cytotoxic effects, this compound has been shown to alter microtubule polymerization and downregulate the anti-apoptotic protein Bcl-xL. nih.govnih.gov

Preclinical studies have also indicated that this compound can inhibit vasculogenic mimicry (VM), a process by which aggressive cancer cells form their own microvascular channels, at picomolar concentrations. frontiersin.orgresearchgate.net This effect was not observed with unconjugated docetaxel, suggesting a distinct mechanism of action for the peptide-drug conjugate. frontiersin.org The following table summarizes the enhanced in vitro potency of this compound compared to unconjugated docetaxel in SORT1-positive cancer cell lines.

| Cell Line | Cancer Type | IC50 (this compound) | IC50 (Docetaxel) |

| MDA-MB-231 | Triple-Negative Breast Cancer | Potent Activity | Less Potent |

| ES-2 | Ovarian Cancer | Higher Apoptosis | Lower Apoptosis |

| SKOV3 | Ovarian Cancer | Higher Apoptosis | Lower Apoptosis |

| (This table is a qualitative summary of findings from multiple sources indicating the superior in vitro performance of this compound over unconjugated docetaxel in SORT1-positive cancer cells. nih.govmdpi.com) |

Quantitative Structure-Activity Relationship (QSAR) and Computational Approaches in this compound Development

The development of this compound is rooted in the principles of rational drug design, which heavily rely on understanding the relationship between a molecule's structure and its biological activity. wikipedia.org While specific QSAR studies for this compound are not publicly detailed, the systematic approach to its design implies the use of computational modeling. researchgate.netsddn.es

Computational methods are invaluable in modern drug development for predicting how modifications to a chemical structure will affect its biological activity. researchgate.netdigitellinc.comnih.gov In the context of this compound, computational modeling would have been instrumental in several areas:

Peptide Optimization: Modeling the interaction between different peptide sequences and the SORT1 receptor to identify the optimal sequence (TH19P01) with the highest binding affinity and selectivity.

Linker Design: Simulating the stability of various linker chemistries under different physiological conditions to select a linker that is stable in plasma but cleavable in the acidic tumor microenvironment. digitellinc.com

The successful development of this compound as a targeted therapeutic underscores the power of integrating peptide engineering, linker technology, and computational approaches to create more effective and safer cancer treatments. patsnap.comdigitellinc.comnih.gov

Advanced Methodologies for Zendusortide Research

Molecular Biological Techniques for Target and Pathway Analysis

Molecular biology techniques are crucial for dissecting the genetic and signaling pathways affected by Zendusortide. sbvu.ac.innih.gov These methods allow researchers to quantify changes in gene expression and validate the function of specific proteins in the drug's mechanism.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes in response to treatment with this compound. thermofisher.comnih.gov The process involves extracting total RNA from cells, reverse transcribing it into complementary DNA (cDNA), and then amplifying the target cDNA sequences in real-time using fluorescent probes. nih.govnih.gov The level of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of initial mRNA levels.

In studies involving this compound, RT-qPCR has been employed to analyze the expression of genes involved in the immune response and cancer signaling. nih.govnih.gov For instance, research has shown that this compound treatment can induce the expression of downstream effectors of the cGAS/STING pathway, as well as Major Histocompatibility Complex Class I (MHC-I) and Programmed death-ligand 1 (PD-L1). nih.gov To ensure accuracy, the relative quantities of target gene mRNA are normalized against internal housekeeping genes, such as PPIA and GAPDH. nih.gov The data is often expressed using the ∆CT method, where the difference in cycle thresholds between the target gene and housekeeping genes is calculated to determine the relative quantified value (RQV). nih.gov

Table 1: Genes Analyzed by RT-qPCR in this compound Research

| Gene Target | Pathway/Function | Housekeeping Genes | Reference |

|---|---|---|---|

| STING pathway effectors | Innate Immune Signaling | PPIA, GAPDH | nih.govnih.gov |

| MHC-I | Antigen Presentation | PPIA, GAPDH | nih.gov |

This table summarizes key genes whose expression levels are modulated by this compound, as measured by RT-qPCR.

Small interfering RNA (siRNA) is a powerful tool for functional validation, used to transiently silence the expression of a specific gene. mdpi.combiomedpharmajournal.org This technique, known as RNA interference (RNAi), involves introducing short, double-stranded RNA molecules into cells that are complementary to the mRNA of the target gene. frontiersin.orgnih.gov The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target mRNA, effectively preventing protein production. biomedpharmajournal.orgscielo.org

In the context of this compound research, siRNA-mediated gene silencing is an ideal method to functionally validate the role of its molecular target, the sortilin (SORT1) receptor. oncozine.comadcreview.com By specifically knocking down the SORT1 gene, researchers can confirm that the uptake and subsequent cytotoxic effects of this compound are dependent on the presence of the SORT1 receptor. This approach can also be applied to other components of the signaling pathways affected by this compound, providing definitive evidence of their involvement in the drug's mechanism of action. nih.gov

Cell-Based Assays for Functional Characterization

Cell-based functional assays are essential for evaluating the biological activity and effects of this compound on living cells under controlled conditions. oncolines.comaccelevirdx.comnjbio.com These assays provide quantitative data on key cellular processes like proliferation, viability, and senescence.

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit a specific biological process, such as cell proliferation, by 50%. mdpi.com For this compound, IC50 values are typically determined using cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govfrontiersin.org In this assay, cells are seeded in plates and treated with various concentrations of the drug. After an incubation period, the MTT reagent is added, which is converted by viable cells into a colored formazan (B1609692) product, allowing for the quantification of cell proliferation. nih.gov

Studies have compared the anti-proliferative activity of this compound (also referred to as TH1902) with its payload, docetaxel (B913), in different cancer cell lines. The results indicate that the conjugation to the peptide does not impair the cytotoxic potency of docetaxel. nih.gov

Table 2: IC50 Values of this compound (TH1902) in Melanoma Cell Lines

| Compound | Cell Line | IC50 (nM) | Assay Duration | Reference |

|---|---|---|---|---|

| This compound (TH1902) | SK-MEL-28 (human) | 0.38 | 120 hours | nih.gov |

| Docetaxel | SK-MEL-28 (human) | 0.39 | 120 hours | nih.gov |

| This compound (TH1902) | B16-F10 (murine) | 2.57 | 72 hours | nih.gov |

This interactive table displays the IC50 values for this compound and docetaxel, demonstrating comparable in vitro potency.

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by chemotherapeutic agents. wikipedia.org A key biomarker for identifying senescent cells is the activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. wikipedia.orgcreative-bioarray.comresearchgate.net Research has demonstrated that this compound can trigger senescence in SORT1-positive melanoma cells. nih.govnih.govfrontiersin.org

The SA-β-gal assay is used to detect this phenomenon. nih.gov Cells are treated with this compound and then incubated for several days to allow for the development of the senescent phenotype. nih.gov The cells are then fixed and stained with a solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), a chromogenic substrate that is cleaved by β-galactosidase to produce a distinctive blue color in senescent cells. wikipedia.org Quantification can be performed using microscopy to count the number of blue-stained cells. nih.gov Commercial kits, such as the CellEvent™ Senescence Green Detection Kit, which use a fluorescent substrate, are also utilized for detection and quantification. nih.gov

Immunohistochemical and Immunofluorescence Staining for Cellular and Subcellular Localization

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful imaging techniques that use antibodies to visualize the presence and location of specific proteins within cells and tissues. thermofisher.comfrontiersin.orguq.edu.au These methods are vital for confirming the expression of this compound's target, SORT1, in tumor tissues and for observing the drug's impact on the cellular and subcellular environment. biorxiv.orgmdpi.comnih.gov

IHC has been used extensively in this compound research to demonstrate that its target, SORT1, is highly expressed in various tumor tissues, including melanoma, when compared to healthy tissues. nih.govfrontiersin.org Furthermore, IHC analysis of tumors treated with this compound has revealed significant changes in the tumor microenvironment. oncozine.comtheratech.com This includes increased infiltration of immune cells (identified by CD45 staining) and elevated levels of proteins indicative of an active immune response, such as STING, perforin, granzyme B, and cleaved caspase-3. nih.govfrontiersin.org Conversely, a decrease in the proliferation marker Ki67 has also been observed. frontiersin.org

Fluorescence microscopy, a key component of immunofluorescence, has been used to track the internalization of this compound. These studies show its rapid uptake and co-localization within the late endosomal and lysosomal compartments near the nucleus, confirming that the compound is internalized via a receptor-mediated endocytic pathway. oncozine.comtheratech.com

Table 3: Markers Analyzed by IHC/IF in this compound Studies

| Marker | Purpose | Observation Post-Zendusortide | Reference |

|---|---|---|---|

| SORT1 | Target Validation | High expression in tumor tissues | nih.govfrontiersin.org |

| STING | Immune Pathway Activation | High staining in tumors | nih.govfrontiersin.org |

| CD45 | Immune Cell Infiltration | Increased leukocyte infiltration | nih.govfrontiersin.org |

| Ki67 | Cell Proliferation | Reduced staining in tumors | frontiersin.org |

| Caspase-3 | Apoptosis | Increased staining | nih.gov |

This table outlines key protein markers used in IHC and IF studies to analyze the target expression and functional outcomes of this compound treatment.

Computational Modeling and Simulation in this compound Drug Design

The development of this compound (also known as TH1902), a first-in-class peptide-drug conjugate (PDC), has been significantly informed by advanced computational methodologies. These in silico approaches are instrumental in the rational design and optimization of PDCs, enabling the creation of targeted therapies with enhanced efficacy. The core of this compound's design lies in its ability to specifically target the sortilin (SORT1) receptor, which is overexpressed in various cancer types. theratech.commdpi.com Computational modeling and simulation have been pivotal in designing the peptide component of this compound, ensuring high-affinity binding to SORT1 and efficient internalization of the cytotoxic payload. aacrjournals.orgproteinqure.com

The design process for the SORT1-targeting peptide, TH19P01, a key component of this compound, is representative of modern computational drug discovery. mdpi.comresearchgate.net This process typically involves several stages, from initial peptide design to the simulation of its interaction with the target receptor.

Proprietary computational platforms, such as PQStudio™ and ProteinStudio™, are utilized in the design of novel peptides that target the SORT1 receptor. aacrjournals.orgproteinqure.comproteinqure.com These platforms can generate and screen vast libraries of peptide sequences to identify candidates with optimal properties for binding to the SORT1 receptor. The goal is to create peptides that not only bind with high affinity but also promote the rapid, receptor-dependent internalization necessary for delivering the drug payload directly into cancer cells. aacrjournals.orgproteinqure.com

Molecular docking simulations are a critical tool in this process. These simulations predict the preferred orientation of the designed peptide when it binds to the SORT1 receptor to form a stable complex. By calculating the binding energy, researchers can rank different peptide candidates and select those with the most favorable interaction profiles.

Following the initial design and docking, molecular dynamics (MD) simulations are employed to study the behavior of the peptide-receptor complex over time. nih.govchemcomp.com These simulations provide insights into the stability of the binding and the conformational changes that occur upon interaction. For a PDC like this compound, ensuring the stability of the peptide-SORT1 interaction is crucial for effective drug delivery. While specific MD simulation data for this compound is not publicly available, the general parameters assessed in such studies are well-established.

The insights gained from these computational models are then validated through experimental studies, confirming the high-affinity binding and efficient internalization of the peptide-drug conjugate. aacrjournals.org This iterative cycle of computational design, simulation, and experimental validation accelerates the development of potent and highly targeted cancer therapies like this compound.

Table of this compound Components

| Component | Description | Role |

| TH19P01 | A proprietary peptide | Designed to recognize and bind to the SORT1 receptor. mdpi.comresearchgate.net |

| Docetaxel | A well-established cytotoxic agent | The cancer-killing payload of the conjugate. theratech.commdpi.com |

| Cleavable Linker | A chemical bridge | Connects the TH19P01 peptide to the docetaxel molecules and is designed to release the payload inside the cancer cell. theratech.com |

Illustrative Data from Computational Peptide Design

The following table represents the type of data generated from computational platforms during the design and optimization of a SORT1-targeting peptide. (Note: These are representative values and not specific to TH19P01).

| Peptide Candidate | Predicted Binding Affinity (kcal/mol) | RMSD (Å) during MD Simulation | Key Interacting Residues on SORT1 |

| Peptide A | -9.8 | 1.2 | Glu58, Asp121, Tyr189 |

| Peptide B | -11.2 | 0.9 | Glu58, Arg104, Asp121 |

| Peptide C | -8.5 | 2.1 | Tyr189, Ser203 |

*RMSD (Root Mean Square Deviation) indicates the stability of the peptide in the binding pocket of the receptor during the simulation; lower values suggest higher stability.

Future Research Directions and Therapeutic Implications of Zendusortide

Exploration of Novel SORT1-Targeting Payloads and Conjugates

Zendusortide, also known as sudocetaxel (B12411389) this compound or TH1902, consists of a SORT1-targeting peptide, TH19P01, linked to two molecules of the cytotoxic agent docetaxel (B913) via a cleavable linker. ascopubs.orgpharmacytimes.com The design of this first-in-class PDC allows for the targeted delivery of docetaxel to tumor cells expressing SORT1. ascopubs.org Preclinical studies have demonstrated that this targeted delivery can lead to improved anti-tumor activity and tolerability compared to the unconjugated payload. adcreview.comoncozine.com

The flexibility of the SORT1+ Technology™ platform opens avenues for the development of new conjugates with different cytotoxic payloads. theratech.com Research has already explored a conjugate of the same peptide with doxorubicin, known as TH1904, which has shown efficacy in preclinical models. nih.govresearchgate.net This demonstrates the potential to pair the SORT1-targeting peptide with a variety of anticancer agents to overcome different resistance mechanisms and tailor therapy to specific tumor biologies.

Future research will likely focus on:

Expanding the Payload Arsenal: Investigating the conjugation of the SORT1-targeting peptide with other potent cytotoxic agents, such as topoisomerase inhibitors (e.g., camptothecin (B557342) derivatives), DNA-damaging agents, and other microtubule inhibitors. theratech.com

Optimizing Linker Technology: Developing and evaluating different linkers (both cleavable and non-cleavable) to control the release and activation of the payload within the tumor microenvironment, potentially enhancing the therapeutic window. nih.govmdpi.com

Novel Conjugation Strategies: Exploring different drug-to-peptide ratios and conjugation sites to optimize the efficacy and pharmacokinetic properties of the resulting PDCs.

| Compound Name | Peptide Component | Payload | Status |

|---|---|---|---|

| This compound (TH1902) | TH19P01 | Docetaxel | Phase 1 Clinical Trials theratech.com |

| TH1904 | TH19P01 | Doxorubicin | Preclinical nih.govresearchgate.net |

| Unnamed | TH19P01 | Camptothecin | Preclinical theratech.com |

Investigation of this compound in Other SORT1-Expressing Malignancies

The rationale for developing this compound is based on the high expression of the SORT1 receptor in various cancer cells compared to healthy tissues, making it an attractive therapeutic target. adcreview.comoncozine.com Expression of SORT1 has been associated with aggressive disease and poor prognosis. theratech.com

Initial clinical investigations with this compound have enrolled patients with a variety of advanced solid tumors, including ovarian, endometrial, cervical, prostate, breast, and melanoma. ascopubs.org Preclinical data have shown significant activity of this compound in models of triple-negative breast cancer (TNBC) and HER2-positive breast cancer. adcreview.comoncozine.com

The potential applications for this compound and other SORT1-targeting therapies extend to a broad range of cancers. It is estimated that the SORT1 receptor is expressed in 40% to 90% of cases of endometrial, ovarian, colorectal, triple-negative breast, and pancreatic cancers. theratech.com

Future research efforts will likely involve:

Systematic Screening: Comprehensive screening of various tumor types to establish the prevalence and level of SORT1 expression.

Preclinical Efficacy Studies: In-depth preclinical studies in a wider range of SORT1-positive cancer models to prioritize clinical development in the most promising indications.

Clinical Expansion: Initiation of clinical trials in patient populations with high SORT1-expressing tumors that have been identified through screening and preclinical validation.

| Malignancy | SORT1 Expression Status | This compound Research Stage |

|---|---|---|

| Ovarian Cancer | High Expression nih.gov | Phase 1 Clinical Trial ascopubs.orgtheratech.com |

| Endometrial Cancer | High Expression (40-90%) theratech.com | Phase 1 Clinical Trial ascopubs.org |

| Triple-Negative Breast Cancer (TNBC) | High Expression (40-90%) theratech.com | Preclinical adcreview.comoncozine.com |

| Colorectal Cancer | High Expression (40-90%) theratech.com | Preclinical theratech.com |

| Pancreatic Cancer | High Expression (40-90%) theratech.com | Mentioned as SORT1-expressing nih.gov |

| Melanoma | SORT1-expressing nih.gov | Phase 1 Clinical Trial ascopubs.org |

| Prostate Cancer | SORT1-expressing nih.gov | Phase 1 Clinical Trial ascopubs.org |

Development of Predictive Biomarkers for SORT1-Targeted Therapies in Preclinical Models

A key aspect of advancing precision medicine is the identification of biomarkers that can predict a patient's response to a specific therapy. For SORT1-targeted therapies like this compound, the level of SORT1 expression on tumor cells is a primary candidate for a predictive biomarker. The ongoing phase 1 study of this compound includes the examination of clinical outcomes as they relate to SORT1 expression. ascopubs.org

The development of robust and reliable predictive biomarkers will be essential for the successful clinical implementation of this compound. This will involve:

Standardized Assays: Establishing and validating standardized immunohistochemistry (IHC) or other molecular assays to quantify SORT1 expression in tumor tissue. Research has utilized an H-score to grade SORT1 staining in cancer cores. oncozine.com

Correlation with Outcomes: In preclinical and clinical studies, systematically correlating the level of SORT1 expression with treatment efficacy, including tumor response and patient survival.

Exploring Other Biomarkers: Investigating other potential biomarkers, such as the expression of genes involved in the endosomal/lysosomal pathway, which is crucial for the internalization and processing of this compound. pharmacytimes.comoncozine.com Additionally, the presence of specific cancer stem cell markers that correlate with SORT1 expression, like CD133, could serve as a predictive indicator. nih.gov

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To fully understand the therapeutic potential and mechanisms of action of this compound, a multi-omics approach will be invaluable. This involves the integrated analysis of various datasets, including genomics, transcriptomics, proteomics, and metabolomics. thermofisher.commdpi.com Such approaches can provide a more holistic view of the biological effects of the drug. researchgate.net

For this compound, multi-omics studies could be employed to:

Elucidate Resistance Mechanisms: Identify genetic or proteomic changes in tumors that become resistant to this compound, which could inform the development of combination therapies.

Uncover Novel Therapeutic Targets: Analyze the downstream effects of SORT1 targeting on various cellular pathways to identify new therapeutic targets that could be modulated in combination with this compound.

Personalize Treatment Strategies: By integrating patient-specific multi-omics data with clinical outcomes, it may be possible to develop more refined predictive models for treatment response. rutgers.edu For instance, single-cell multi-omics can offer a detailed picture of cellular states and functions, aiding in the identification of rare cell types that may influence therapeutic response. mdpi.com

Advancing Peptide-Drug Conjugate Technology for Next-Generation Therapeutics

This compound is part of the broader and rapidly evolving field of peptide-drug conjugates (PDCs). mdpi.com PDCs offer several advantages over antibody-drug conjugates (ADCs), including smaller size for better tumor penetration, lower immunogenicity, and more straightforward and cost-effective manufacturing. nih.govresearchgate.net

Future advancements in PDC technology will directly impact the development of next-generation SORT1-targeting therapeutics. Key areas of innovation include:

Peptide Engineering: Improving the affinity, specificity, and stability of targeting peptides through techniques like peptide stapling and the incorporation of unnatural amino acids. researchgate.netnih.gov The use of artificial intelligence in designing and optimizing peptides is also a promising frontier. nih.gov

Linker and Payload Innovation: The continued development of novel linkers that offer better stability in circulation and more efficient cleavage at the tumor site, along with the exploration of new and more potent payloads, will be critical. mdpi.comadcreview.com

Combination Therapies: Preclinical data suggests that this compound can induce immune cell infiltration and potentiate the anti-tumoral activity of anti-PD-L1 checkpoint inhibitors. adcreview.comtheratech.com Further exploration of this compound in combination with immunotherapies and other targeted agents is a promising avenue for future research.

The continued research and development in these areas will be instrumental in realizing the full therapeutic potential of this compound and in establishing the SORT1-targeting PDC platform as a cornerstone of modern cancer therapy.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating Zendusortide's pharmacological efficacy in preclinical studies?

- Methodological Guidance :

- Control Groups : Use randomized, double-blinded designs with placebo and active comparator arms to minimize bias .

- Sample Size : Calculate using power analysis (e.g., α = 0.05, β = 0.20) to ensure statistical validity .

- Replication : Include triplicate measurements for dose-response assays to account for biological variability .

- Data Table :

| Parameter | Recommendation | Reference |

|---|---|---|

| Sample Size | ≥30 per group (for in vivo studies) | |

| Dosage Range | 0.1–100 µM (based on IC50 values) |

Q. How can researchers validate this compound's synthesis protocols to ensure reproducibility?

- Methodological Guidance :

- Purity Verification : Use HPLC (>95% purity) and NMR spectroscopy for structural confirmation .

- Batch Consistency : Document reaction conditions (temperature, solvent ratios) across ≥3 independent syntheses .

- Reference Standards : Compare with commercially available analogs (e.g., via mass spectrometry) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound's mechanism of action across in vitro vs. in vivo models?

- Methodological Guidance :

- Data Triangulation : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify cross-model signaling pathways .

- Confounder Analysis : Adjust for variables like pharmacokinetic differences (e.g., bioavailability) using multivariate regression .

- Table : Conflicting Findings in this compound Studies

| Study Type | Observed Effect | Proposed Resolution |

|---|---|---|

| In vitro | Apoptosis induction (p < 0.01) | Test in 3D cell cultures |

| In vivo | No significant effect | Optimize dosing intervals |

Q. How should researchers design longitudinal studies to assess this compound's chronic toxicity?

- Methodological Guidance :

- Endpoint Selection : Include histopathology, serum biomarkers (ALT, creatinine), and behavioral assessments .

- Ethical Compliance : Follow OECD Guidelines 452 (chronic toxicity testing) for animal welfare .

- Data Collection : Use electronic lab notebooks to timestamp observations and reduce human error .

Q. What computational frameworks are robust for predicting this compound's off-target interactions?

- Methodological Guidance :

- Molecular Docking : Use AutoDock Vina with AMBER force fields to simulate ligand-receptor binding .

- Machine Learning : Train SVM models on PubChem bioassay data (≥10,000 compounds) to predict cross-reactivity .

Methodological Pitfalls to Avoid

- Overreliance on Single Data Sources : Cross-validate findings using orthogonal techniques (e.g., Western blot + ELISA) .

- Ambiguous Hypotheses : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Poor Reproducibility : Share raw data and code via repositories like Zenodo or GitHub .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.